molecular formula C17H18N5O8P B1216674 5'-Benzoylphosphoadenosine CAS No. 56164-09-1

5'-Benzoylphosphoadenosine

Cat. No.: B1216674
CAS No.: 56164-09-1
M. Wt: 451.3 g/mol
InChI Key: PTJTVELTWZMHPG-XNIJJKJLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5’-Benzoylphosphoadenosine is a derivative of adenosine, a nucleoside composed of a nitrogenous base (adenine) attached to a ribose sugar and a phosphate group. In this compound, the 5’-hydroxyl group of adenosine is replaced by a benzoyl group, and the 3’-hydroxyl group is replaced by a phosphoric acid group. This molecule has gained interest in the scientific community due to its potential implications in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Benzoylphosphoadenosine can be achieved through several methods, including enzymatic phosphorylation, chemical phosphorylation, or enzymatic dephosphorylation. The most commonly used method is the chemical phosphorylation of adenosine with benzoyl chloride and triethylamine in anhydrous ethanol. This reaction typically involves the following steps:

  • Dissolving adenosine in anhydrous ethanol.
  • Adding benzoyl chloride and triethylamine to the solution.
  • Stirring the mixture at room temperature for several hours.
  • Purifying the product through crystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for 5’-Benzoylphosphoadenosine are not well-documented, the general approach would involve scaling up the chemical phosphorylation process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5’-Benzoylphosphoadenosine undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to produce adenosine monophosphate (AMP) and benzoate.

    Oxidation and Reduction:

    Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically involves water and mild acidic or basic conditions.

    Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction may require catalysts or specific solvents.

Major Products Formed

    Hydrolysis: Produces adenosine monophosphate (AMP) and benzoate.

    Substitution: The products depend on the nucleophile used, resulting in various substituted adenosine derivatives.

Scientific Research Applications

5’-Benzoylphosphoadenosine has several applications in scientific research, including:

    Cancer Research: It has been investigated as a potential anticancer agent in vitro and in vivo.

    Virology: The compound has shown potential as an antiviral agent against several viruses.

    Immunology: It is used in studies related to immune response modulation.

    Biochemistry: The compound serves as a tool for studying enzyme mechanisms and nucleotide interactions.

Mechanism of Action

The mechanism of action of 5’-Benzoylphosphoadenosine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by mimicking natural substrates, thereby interfering with enzymatic activity. For example, it can inhibit hydrolase enzymes that act on phosphorus-containing anhydrides . This inhibition can lead to the accumulation of specific metabolites, affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Adenosine Monophosphate (AMP): A naturally occurring nucleotide that serves as a precursor to 5’-Benzoylphosphoadenosine.

    Adenosine Triphosphate (ATP): Another nucleotide that plays a crucial role in cellular energy transfer.

    Nicotinamide Adenine Dinucleotide (NAD): A coenzyme involved in redox reactions.

Uniqueness

5’-Benzoylphosphoadenosine is unique due to the presence of the benzoyl group at the 5’-position, which imparts distinct chemical properties and biological activities. This modification allows the compound to interact differently with enzymes and receptors compared to its unmodified counterparts, making it a valuable tool in biochemical and pharmacological research.

Properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N5O8P/c18-14-11-15(20-7-19-14)22(8-21-11)16-13(24)12(23)10(29-16)6-28-31(26,27)30-17(25)9-4-2-1-3-5-9/h1-5,7-8,10,12-13,16,23-24H,6H2,(H,26,27)(H2,18,19,20)/t10-,12-,13-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJTVELTWZMHPG-XNIJJKJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N5O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5'-Benzoylphosphoadenosine
Reactant of Route 2
Reactant of Route 2
5'-Benzoylphosphoadenosine
Reactant of Route 3
5'-Benzoylphosphoadenosine
Reactant of Route 4
5'-Benzoylphosphoadenosine
Reactant of Route 5
Reactant of Route 5
5'-Benzoylphosphoadenosine
Reactant of Route 6
Reactant of Route 6
5'-Benzoylphosphoadenosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.